molecular formula C18H18N2O9 B11708898 2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine CAS No. 313534-71-3

2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine

Numéro de catalogue: B11708898
Numéro CAS: 313534-71-3
Poids moléculaire: 406.3 g/mol
Clé InChI: WUCZXVPZOOWIQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a dibenzo crown ether framework

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine typically involves the nitration of a precursor dibenzo crown ether. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available dibenzo crown ethers. The nitration step is followed by purification processes such as recrystallization or chromatography to obtain the pure compound. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used, although this is less typical.

Major Products

    Reduction: The major products are the corresponding diamino derivatives.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation: Oxidation products are less common but may include nitroso or nitro derivatives.

Applications De Recherche Scientifique

2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and sensors.

Mécanisme D'action

The mechanism of action of 2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine involves its interaction with molecular targets through its nitro groups and crown ether structure. The nitro groups can participate in redox reactions, while the crown ether moiety can complex with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine: Similar structure but with bromine atoms instead of nitro groups.

    2,14-Bis(benzo[d]thiazol-2-yl)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine: A related crown ether with different substituents.

Uniqueness

2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine is unique due to its specific arrangement of nitro groups and the stability provided by the crown ether framework. This combination of features makes it particularly useful in applications requiring both reactivity and stability.

Propriétés

Numéro CAS

313534-71-3

Formule moléculaire

C18H18N2O9

Poids moléculaire

406.3 g/mol

Nom IUPAC

8,21-dinitro-2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene

InChI

InChI=1S/C18H18N2O9/c21-19(22)13-2-4-16-17(11-13)28-8-6-25-5-7-26-15-3-1-14(20(23)24)12-18(15)29-10-9-27-16/h1-4,11-12H,5-10H2

Clé InChI

WUCZXVPZOOWIQO-UHFFFAOYSA-N

SMILES canonique

C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.